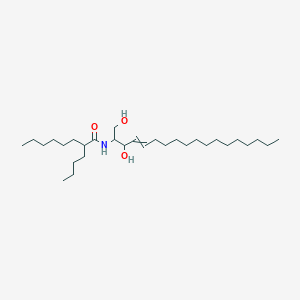
2-Butyl-N-(1,3-dihydroxyoctadec-4-EN-2-YL)octanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyl-N-(1,3-dihydroxyoctadec-4-en-2-yl)octanamide is a complex organic compound with the molecular formula C30H59NO3 It is characterized by the presence of a butyl group, a dihydroxyoctadecyl chain, and an octanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-N-(1,3-dihydroxyoctadec-4-en-2-yl)octanamide typically involves the reaction of a butylamine derivative with a dihydroxyoctadecyl precursor under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography would be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Butyl-N-(1,3-dihydroxyoctadec-4-en-2-yl)octanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The double bond in the octadecyl chain can be reduced to form a saturated compound.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like thionyl chloride (SOCl2) or alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
2-Butyl-N-(1,3-dihydroxyoctadec-4-en-2-yl)octanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular signaling and membrane structure.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Butyl-N-(1,3-dihydroxyoctadec-4-en-2-yl)octanamide involves its interaction with specific molecular targets and pathways. It may act by modulating the activity of enzymes or receptors involved in cellular processes. The hydroxyl groups and the amide moiety play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-dihydroxyoctadec-4-en-2-yl)dodecanamide
- N-(1,3-dihydroxyoctadec-4-en-2-yl)docosanamide
- N-(1,3-dihydroxyoctadec-4-en-2-yl)hexadecanamide
Uniqueness
2-Butyl-N-(1,3-dihydroxyoctadec-4-en-2-yl)octanamide is unique due to the presence of the butyl group and the specific arrangement of hydroxyl and amide functionalities. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
797752-92-2 |
|---|---|
Molecular Formula |
C30H59NO3 |
Molecular Weight |
481.8 g/mol |
IUPAC Name |
2-butyl-N-(1,3-dihydroxyoctadec-4-en-2-yl)octanamide |
InChI |
InChI=1S/C30H59NO3/c1-4-7-10-12-13-14-15-16-17-18-19-20-22-25-29(33)28(26-32)31-30(34)27(23-9-6-3)24-21-11-8-5-2/h22,25,27-29,32-33H,4-21,23-24,26H2,1-3H3,(H,31,34) |
InChI Key |
HYXWJXLSOSXILP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)C(CCCC)CCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



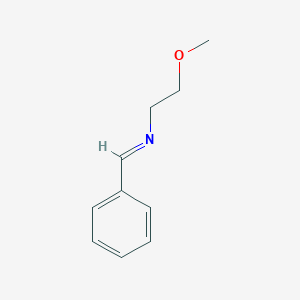
![6-(4-Chlorophenyl)-3-(4-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12519728.png)
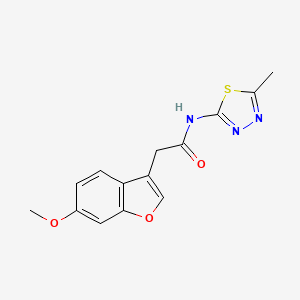
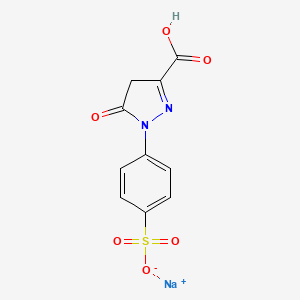
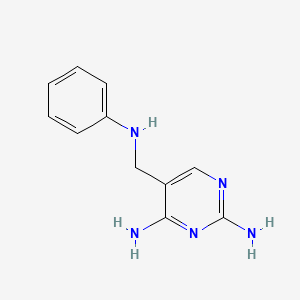
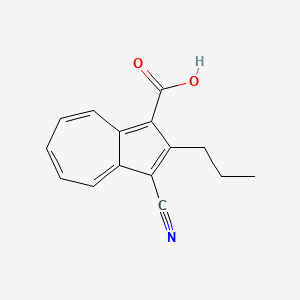
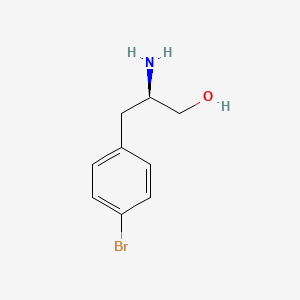
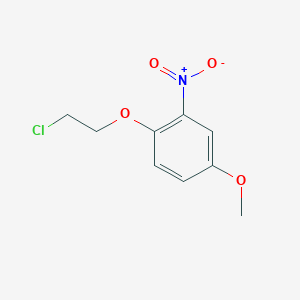
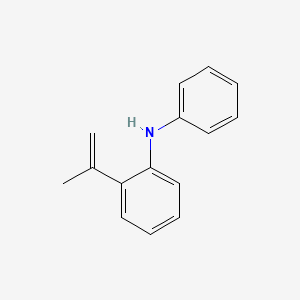
![tert-Butyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B12519782.png)
![(2R)-4-[(1R)-1-Phenylethyl]morpholine-2-carbonitrile](/img/structure/B12519786.png)
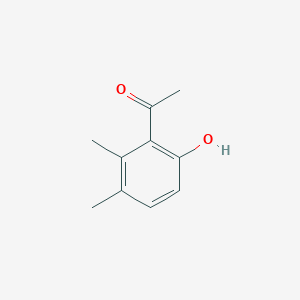
![6-[(1H-Imidazol-1-yl)(phenyl)methyl]-3-methyl-1,3-benzoxazol-2(3H)-one](/img/structure/B12519808.png)
